molecular formula C12H19ClN2OS B2848606 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride CAS No. 1353954-82-1

2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride

Cat. No. B2848606
CAS RN: 1353954-82-1
M. Wt: 274.81
InChI Key: DHQWDYKOFISCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, also known as A-366, is a novel compound that has been synthesized for scientific research purposes. The compound has gained attention due to its potential application in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride involves the inhibition of histone lysine demethylase KDM1A and LSD1. These enzymes are responsible for the removal of methyl groups from histone proteins, which play a crucial role in the epigenetic regulation of gene expression. Inhibition of these enzymes by 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride leads to an increase in the levels of histone methylation, which can result in the activation or repression of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride have been studied in vitro and in vivo. In vitro studies have demonstrated that the compound exhibits potent inhibitory activity against KDM1A and LSD1, with IC50 values in the low nanomolar range. In vivo studies have shown that 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride can inhibit the growth of cancer cells in xenograft models, suggesting its potential application as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is its potent inhibitory activity against KDM1A and LSD1. This makes it a valuable tool for studying the role of these enzymes in epigenetic regulation and disease. However, one of the limitations of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is its lack of selectivity, as it has been reported to inhibit other enzymes, such as monoamine oxidases, at high concentrations. This may complicate the interpretation of experimental results and requires careful consideration when designing experiments.

Future Directions

There are several future directions for the research of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride. One direction is the development of more selective inhibitors of KDM1A and LSD1 based on the structure of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride. This could lead to the development of new drugs for the treatment of cancer and other diseases. Another direction is the investigation of the role of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride in the regulation of gene expression and epigenetic modification in different cell types and disease models. Finally, the potential application of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride as a tool for the study of epigenetic regulation in neurodegenerative disorders, such as Alzheimer's disease, should be explored.

Synthesis Methods

The synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride involves the reaction of thiophene-2-carboxylic acid with N-(4-aminomethylpiperidin-1-yl)methanesulfonamide. The resulting compound is then treated with ethyl chloroformate to yield the final product. The synthesis method has been described in detail in a research article published by the Journal of Medicinal Chemistry.

Scientific Research Applications

2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has been synthesized for scientific research purposes. The compound has potential application in the field of medicinal chemistry as a lead compound for the development of new drugs. It has been reported to exhibit potent inhibitory activity against several enzymes, including the histone lysine demethylase KDM1A and the lysine-specific demethylase 1 (LSD1). These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-1-thiophen-2-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS.ClH/c13-8-10-3-5-14(6-4-10)9-11(15)12-2-1-7-16-12;/h1-2,7,10H,3-6,8-9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQWDYKOFISCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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